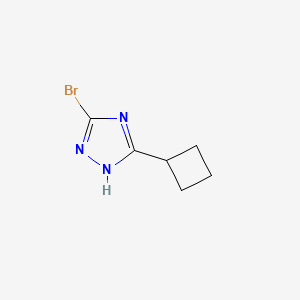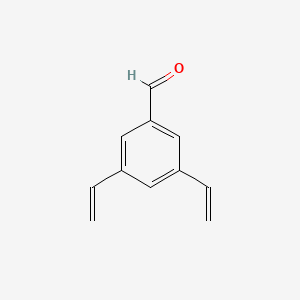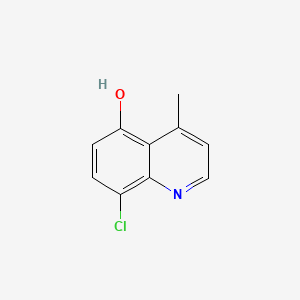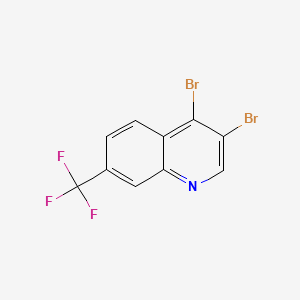![molecular formula C18H27BO4 B598162 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-86-8](/img/structure/B598162.png)
2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid pinacol ester with the molecular formula C18H27BO4 . It has a molecular weight of 318.2 g/mol . The compound is also known by other names such as “2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester” and has the CAS number 1204580-86-8 .
Molecular Structure Analysis
The compound has a complex structure that includes a cyclobutylmethoxy group and a methoxyphenyl group attached to a boron atom, which is part of a dioxaborolane ring . The dioxaborolane ring is tetramethylated, meaning it has four methyl (CH3) groups attached .Physical And Chemical Properties Analysis
The compound is a solid . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 . The exact mass of the compound is 318.2002395 g/mol .Aplicaciones Científicas De Investigación
Organoboron Compounds in Drug Discovery
Organoboron compounds, such as benzoxaboroles, have been extensively studied for their biological activities and potential applications in drug discovery. Benzoxaboroles, for example, have been identified as compounds with exceptional properties, including biological activity, and are currently under clinical trials. Their ability to bind hydroxyl compounds suggests potential for molecular receptors for sugars and glycoconjugates, indicating their significance in medical research and drug design (Adamczyk-Woźniak et al., 2009).
Modification of Materials
The application of organo-silicon compounds on wood demonstrates the potential of organoboron compounds in modifying material properties. These treatments can significantly increase dimensional stability, durability, and fire resistance, indicating the role of such compounds in enhancing the performance of materials (Mai & Militz, 2004).
Environmental Applications
The study of atmospheric reactivity of methoxyphenols, which share a functional group similarity with the compound , suggests the importance of these compounds in understanding biomass burning and its environmental impacts. Their degradation pathways and the formation of secondary organic aerosol (SOA) have implications for air quality and pollution studies (Liu, Chen, & Chen, 2022).
Advanced Polymer Research
Research into polymethyl methacrylate-based plastic scintillators indicates the potential of organoboron compounds in developing new materials with specific optical properties. These materials find applications in radiation detection, highlighting the relevance of such compounds in creating advanced polymers with specialized functions (Salimgareeva & Kolesov, 2005).
Mecanismo De Acción
Mode of Action
It is known that boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid derivative interacts with a palladium catalyst and an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling . The downstream effects would depend on the specific molecules being synthesized and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential use in Suzuki-Miyaura cross-coupling, it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent and the temperature of the reaction .
Propiedades
IUPAC Name |
2-[2-(cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)16-14(20-5)10-7-11-15(16)21-12-13-8-6-9-13/h7,10-11,13H,6,8-9,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMOBGHHUVYDIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718751 |
Source


|
| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1204580-86-8 |
Source


|
| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

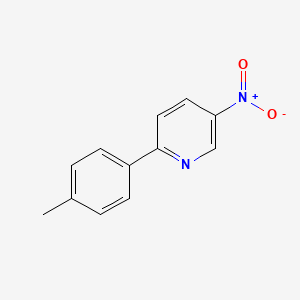
![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
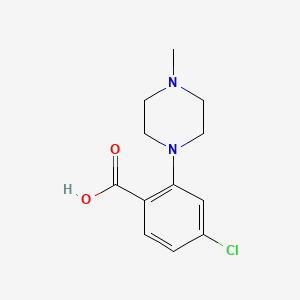
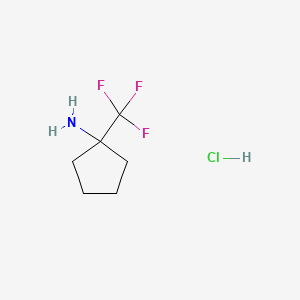
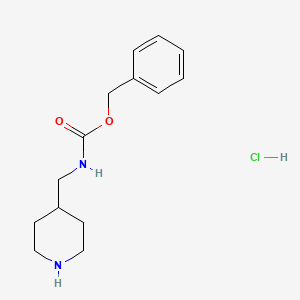
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)



![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
